

# Structural Biology of the Menin-MI-10376 Complex: A Technical Guide

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#### **Abstract**

Menin, a scaffold protein encoded by the MEN1 gene, is a critical oncogenic cofactor in acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene. The interaction between menin and MLL fusion proteins is essential for the leukemogenic transcriptional program, making it a prime therapeutic target. Small molecule inhibitors that disrupt the menin-MLL interaction have shown significant promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the structural biology of the menin-inhibitor complex, with a focus on MI-10376 and its closely related thienopyrimidine analogs. While a specific crystal structure for the menin-MI-10376 complex is not publicly available, the wealth of structural data for its precursors, such as MI-2 and MI-503, allows for a detailed and accurate inference of its binding mode and mechanism of action. This guide summarizes the key structural features, quantitative binding data, and detailed experimental protocols relevant to the study of this important class of inhibitors.

#### The Menin-MLL Interaction in Leukemia

Menin itself does not possess enzymatic activity but acts as a crucial adaptor protein that brings together various chromatin-modifying enzymes and transcription factors. In the context of MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds directly to a deep pocket on the surface of menin. This interaction is critical for tethering the MLL fusion







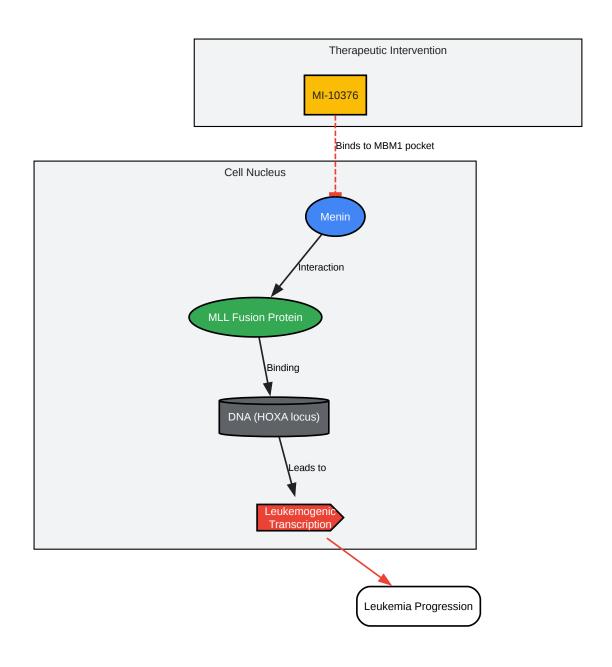
protein to chromatin at specific gene loci, including the HOXA gene cluster, leading to their aberrant expression and ultimately driving leukemogenesis.[1][2][3]

The interaction between menin and MLL is bivalent, involving two motifs on MLL: a high-affinity menin-binding motif 1 (MBM1) and a lower-affinity MBM2.[4][5] Small molecule inhibitors, including those of the thienopyrimidine class to which MI-10376 belongs, are designed to bind to the MBM1 pocket on menin, thereby competitively inhibiting the menin-MLL interaction.[2][4]

#### **Signaling Pathway**

The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and its inhibition by small molecules like MI-10376.





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Figure 1: Menin-MLL signaling and inhibition.

# Structural Basis of Menin Inhibition by the Thienopyrimidine Class



High-resolution crystal structures of menin in complex with thienopyrimidine inhibitors such as MI-2 and MI-503 have provided a detailed understanding of their binding mode.[1][4][6] These inhibitors occupy the same hydrophobic pocket on menin that binds the MBM1 of MLL.

The thienopyrimidine core of these molecules forms key hydrogen bonds with the side chains of Tyr276 and Asn282 in the menin pocket.[4] The various substituents on the thienopyrimidine scaffold extend into different sub-pockets, allowing for the optimization of potency and pharmacokinetic properties. For instance, MI-10376 is a derivative of this class, and its structure is designed to enhance these interactions. The binding of these inhibitors physically blocks the association of MLL, leading to the disruption of the leukemogenic transcriptional complex.

### **Quantitative Data on Menin-Inhibitor Interactions**

The binding affinity and inhibitory potency of the thienopyrimidine class of menin inhibitors have been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data for compounds closely related to MI-10376.

Compound	Target	Assay	Kd (nM)	IC50 (nM)	Reference
MI-2	Menin	FP	158	446	[7]
MI-2-2	Menin	ITC	22	-	[2][5]
Menin-MBM1	FP	-	46	[2][5]	_
Menin-MLL (bivalent)	FP	-	520	[5]	
MI-463	Menin-MLL	FP	-	15.3	[7]
MI-503	Menin	ITC	~10	-	[4]
Menin-MLL	FP	-	14.7	[7]	
MI-1481	Menin-MLL	FP	-	3.6	[4][7]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.



### **Experimental Protocols**

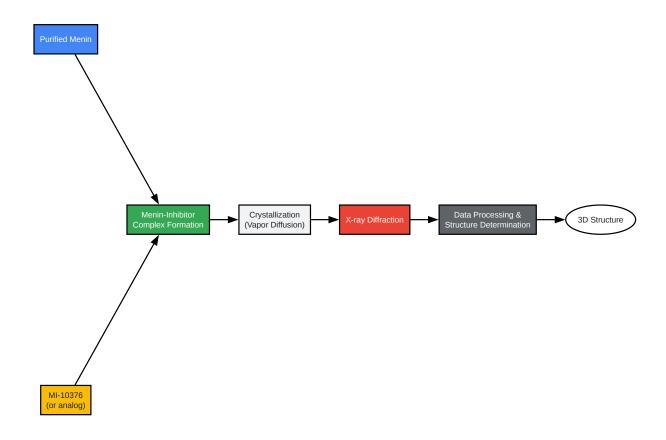
Detailed methodologies are crucial for the successful study of menin-inhibitor interactions. Below are protocols for key experiments, synthesized from the available literature.[2][4][6]

## **Protein Expression and Purification for Crystallography**

- Construct: Human menin (residues 1-550) is cloned into a pET vector with an N-terminal His6-tag.
- Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated overnight at 18°C.
- Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication.
- Purification:
  - The lysate is cleared by centrifugation.
  - The supernatant is loaded onto a Ni-NTA affinity column.
  - The column is washed with lysis buffer containing 20 mM imidazole.
  - Menin is eluted with lysis buffer containing 250 mM imidazole.
  - The His6-tag is cleaved by incubating with TEV protease overnight at 4°C.
  - The protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.
  - Protein purity is assessed by SDS-PAGE.

#### X-ray Crystallography





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**Figure 2:** X-ray crystallography workflow.

• Complex Formation: Purified menin is incubated with a 3-fold molar excess of the inhibitor (e.g., MI-10376) for 1 hour at 4°C.



- Crystallization: The menin-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization screening is performed using the sitting-drop vapor diffusion method at 20°C by mixing the complex with an equal volume of reservoir solution. Typical crystallization conditions for menin complexes are 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.
- Data Collection: Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Determination: Data are processed and scaled using standard software (e.g., HKL2000). The structure is solved by molecular replacement using a previously determined menin structure (e.g., PDB ID: 4GQ6) as the search model. The inhibitor is then modeled into the electron density map, and the structure is refined.[3]

#### Fluorescence Polarization (FP) Assay

- Principle: This assay measures the disruption of the menin-fluorescently labeled MLL peptide interaction by an unlabeled inhibitor.
- Reagents:
  - Purified menin protein.
  - Fluorescein-labeled MLL peptide (e.g., MBM1 or a bivalent MLL fragment).
  - Test inhibitor (e.g., MI-10376).
  - Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- Procedure:
  - A constant concentration of menin and the fluorescently labeled MLL peptide are incubated in the assay buffer. The concentrations are chosen to be around the Kd of the interaction to ensure a sensitive assay window.
  - Serial dilutions of the test inhibitor are added to the mixture.
  - The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.



- Fluorescence polarization is measured using a plate reader with appropriate filters (excitation ~485 nm, emission ~535 nm).
- Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization as a function of inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

#### **Isothermal Titration Calorimetry (ITC)**

- Principle: ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
- Instrumentation: A sensitive isothermal titration calorimeter is used.
- Procedure:
  - Purified menin is placed in the sample cell.
  - The inhibitor is loaded into the injection syringe at a concentration 10-20 times that of the protein.
  - The inhibitor is titrated into the protein solution in small aliquots at a constant temperature (e.g., 25°C).
  - The heat released or absorbed upon each injection is measured.
- Data Analysis: The resulting binding isotherm is analyzed using the instrument's software to fit a binding model (e.g., one-site binding) and determine the Kd, n, and  $\Delta H$ .

#### Conclusion

The structural and biophysical characterization of the menin-MLL interaction has been instrumental in the development of potent and specific inhibitors like MI-10376. While a dedicated crystal structure for MI-10376 is not yet in the public domain, the extensive structural data for its analogs provide a robust framework for understanding its mechanism of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this important therapeutic target. The continued exploration of the structural



biology of menin-inhibitor complexes will undoubtedly pave the way for the design of nextgeneration therapeutics for MLL-rearranged leukemias.

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